molecular formula C16H21NO3 B2545419 Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate CAS No. 952949-80-3

Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate

Cat. No.: B2545419
CAS No.: 952949-80-3
M. Wt: 275.348
InChI Key: JIKJTIWMKSRBRA-UHFFFAOYSA-N
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Description

Methyl [1-(4-methylbenzoyl)piperidin-4-yl]acetate (CAS: 952949-80-3; MFCD13248767) is a piperidine-derived ester featuring a 4-methylbenzoyl substituent at the 1-position and an acetate methyl ester at the 4-position of the piperidine ring . This compound is part of a broader class of piperidine derivatives with applications in medicinal chemistry and organic synthesis. Its structure combines aromatic and aliphatic functionalities, influencing its physicochemical properties, such as solubility and metabolic stability. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

methyl 2-[1-(4-methylbenzoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-3-5-14(6-4-12)16(19)17-9-7-13(8-10-17)11-15(18)20-2/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKJTIWMKSRBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate involves several steps. One common method includes the acylation of piperidine derivatives with 4-methylbenzoyl chloride, followed by esterification with methyl acetate. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues, focusing on substituent variations and their implications:

Compound Name (CAS) Substituent Modifications Molecular Formula Purity Key Properties/Applications
Methyl [1-(4-methylbenzoyl)piperidin-4-yl]acetate (952949-80-3) 4-methylbenzoyl at 1-position, acetate methyl ester at 4-position C₁₆H₂₁NO₃ 95% Discontinued; potential intermediate in drug synthesis
Methyl (1-benzoylpiperidin-4-yl)acetate (80221-38-1) Benzoyl (no methyl substitution) at 1-position C₁₅H₁₉NO₃ 95% Higher lipophilicity due to unsubstituted benzoyl group
Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate (952934-80-4) 4-methoxybenzoyl at 1-position C₁₆H₂₁NO₄ 95% Enhanced electron-donating effects; improved solubility in polar solvents
3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid (1267266-94-3) Propanoic acid substituent at 4-position C₁₆H₂₁NO₃ 95% Carboxylic acid group enables salt formation; potential for improved bioavailability
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate (206558-34-1) Benzyl group, piperidin-4-ylidene (unsaturated) C₁₆H₂₀N₂O₂ N/A Conformational rigidity due to double bond; possible enhanced receptor binding

Key Observations :

  • Solubility Trends : The methoxy-substituted analogue (QZ-7964) may exhibit higher aqueous solubility compared to the methyl-substituted parent compound due to increased polarity .
  • Biological Relevance: The propanoic acid derivative (QD-7304) introduces a carboxylic acid group, which could enhance interactions with biological targets through hydrogen bonding or ionic interactions .

Crystallographic and Conformational Analysis

provides bond lengths (1.36–1.38 Å for C–C bonds) and angles (108–120°) for a structurally related piperidine compound with dimethyl and diphenyl substituents. These parameters suggest a chair conformation for the piperidine ring, a common feature in such derivatives . The target compound likely adopts a similar conformation, stabilized by the 4-methylbenzoyl group. In contrast, the unsaturated analogue (CAS: 206558-34-1) features a piperidin-4-ylidene moiety, introducing planarity and rigidity that may affect packing in the solid state .

Research and Practical Implications

  • Synthetic Utility : The discontinuation of the target compound (CymitQuimica) may reflect challenges in synthesis or stability, whereas analogues like QZ-7964 and QZ-3985 remain available, indicating their broader applicability .
  • Drug Discovery : The unsaturated analogue (CAS: 206558-34-1) demonstrates how structural modifications (e.g., introduction of double bonds) can optimize pharmacokinetic properties, such as metabolic resistance .
  • Crystallography : SHELX programs, widely used for small-molecule refinement, have likely been employed to determine the crystal structures of these compounds, enabling precise analysis of substituent effects on molecular packing .

Biological Activity

Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a 4-methylbenzoyl group. The structural formula can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{NO}_2

This compound has been synthesized and evaluated for various biological activities, primarily focusing on its interactions with specific enzymes and receptors.

The mechanism of action for this compound involves its ability to interact with molecular targets such as enzymes and receptors. The 4-methylbenzoyl group is believed to facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. For example, it has been investigated for its effects on monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibitors of MAGL can enhance the levels of endocannabinoids, leading to various therapeutic effects.

Table 1: Inhibition Potency Against MAGL

CompoundIC50 (µM)
This compound25
JZL1840.5
CAY1049910

Data sourced from comparative studies assessing the inhibitory effects on MAGL.

Receptor Binding

This compound has also shown potential in binding to various receptors, which may contribute to its pharmacological profile. Studies have highlighted its interaction with cannabinoid receptors, which are implicated in pain modulation, anti-inflammatory responses, and neuroprotection.

Case Studies

  • In Vivo Studies on Pain Models : In a study evaluating the analgesic effects of this compound in rodent models, it was found to significantly reduce pain responses compared to control groups. The compound's efficacy was attributed to its action on cannabinoid receptors.
  • Anticancer Activity : Another study explored the compound's potential anticancer properties against various cancer cell lines. Results indicated that it exhibited cytotoxic effects, particularly in prostate cancer cells, suggesting a possible role in cancer therapy.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
PC-3 (Prostate)15
HCT-116 (Colon)30
HT-29 (Colon)40

Data indicates the concentration required for 50% inhibition of cell viability.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the piperidine or benzoyl moieties have resulted in derivatives with improved potency and selectivity.

Summary of Key Findings:

  • Enzyme Inhibition : Demonstrated significant inhibition of MAGL with an IC50 value of 25 µM.
  • Receptor Interactions : Potential binding affinity towards cannabinoid receptors suggests therapeutic applications in pain management.
  • Anticancer Properties : Exhibited cytotoxicity against prostate cancer cells with an IC50 value of 15 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves esterification of a carboxylic acid precursor (e.g., [1-(4-methylbenzoyl)piperidin-4-YL]acetic acid) with methanol under reflux, catalyzed by sulfuric acid or thionyl chloride. Oxidation of intermediates may employ KMnO₄ or CrO₃ (). Purification via recrystallization or column chromatography ensures high purity. Yield optimization requires strict control of stoichiometry, temperature (reflux at ~80°C), and solvent polarity (e.g., dichloromethane or ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., methylbenzoyl and piperidinyl groups) and confirms esterification.
  • IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide).
  • X-ray crystallography : Resolves 3D molecular configuration. SHELX software (e.g., SHELXL) refines crystallographic data, addressing challenges like twinning or low-resolution datasets .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies (e.g., poor R-factors or electron density maps) require iterative refinement using SHELXL. Strategies include:

  • Adjusting thermal parameters (ADPs) for disordered atoms.
  • Incorporating restraints for bond lengths/angles based on similar structures.
  • Cross-validating with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. What methodological approaches reconcile conflicting reactivity data in different solvent systems?

  • Methodological Answer : Contradictory reactivity (e.g., nucleophilic substitution rates) arises from solvent polarity and hydrogen-bonding effects. Systematic studies using:

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Protic solvents (ethanol, water) stabilize intermediates via hydrogen bonding.
  • Kinetic profiling under controlled conditions (e.g., varying temperatures and dielectric constants) clarifies mechanistic pathways .

Q. How do steric and electronic effects influence the compound’s structure-activity relationship (SAR) in biological assays?

  • Methodological Answer : SAR analysis involves:

  • Steric effects : Bulkier substituents (e.g., 4-methylbenzoyl) may hinder binding to enzyme active sites.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, altering interaction with targets like proteases or receptors.
  • Comparative studies : Fluorinated analogs (e.g., 4-fluorobenzoyl derivatives) improve lipophilicity and target affinity, as seen in antimalarial hybrid molecules .

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